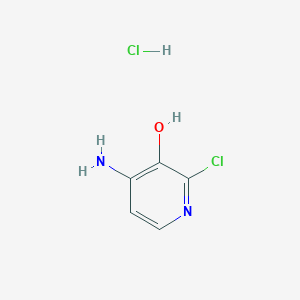

4-Amino-2-chloro-3-pyridinol hydrochloride

Description

Significance of Pyridinol Derivatives in Organic Synthesis and Chemical Sciences

Pyridinol derivatives, characterized by a pyridine (B92270) ring bearing one or more hydroxyl groups, are a cornerstone of modern organic and medicinal chemistry. The pyridine scaffold itself is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov The introduction of a hydroxyl group imparts specific electronic properties and reactivity to the pyridine ring, making pyridinols valuable intermediates in organic synthesis.

They can participate in a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, allowing for the construction of more complex molecular architectures. Furthermore, the hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the intermolecular interactions and, consequently, the physical and biological properties of the molecule. The versatility of pyridinol derivatives has led to their use in the development of a wide range of biologically active compounds. nih.gov

Historical Context of 4-Amino-2-chloro-3-pyridinol Hydrochloride within Heterocyclic Chemistry Research

While a specific historical timeline for this compound is not prominent in the scientific literature, its structural lineage is deeply rooted in the extensive history of pyridine chemistry. The study of pyridine and its derivatives dates back to the 19th century, with significant advancements in their synthesis and reactivity occurring throughout the 20th century.

The development of methods to introduce various substituents onto the pyridine ring, such as amino, chloro, and hydroxyl groups, has been a central theme in heterocyclic chemistry research. For instance, the synthesis of aminopyridines and chloropyridines has been extensively explored, leading to a deep understanding of their properties and reactions. chemicalbook.com The combination of these functional groups in a single molecule, as seen in this compound, represents a convergence of these historical research streams. The existence of related compounds like 4-Amino-3-hydroxypyridine hydrochloride (CAS 52334-53-9) indicates that the synthesis and isolation of such multifunctional pyridinols are well within the realm of established chemical practice. synchem.de

Overview of Academic Research Trajectories for the Compound

Given the limited direct research on this compound, its academic research trajectories can be largely inferred from the study of its analogs and the reactivity of its functional groups. A primary area of investigation would likely be its use as a versatile building block in organic synthesis. The presence of three distinct functional groups offers the potential for selective chemical modifications, allowing for the creation of a library of novel compounds.

A plausible synthetic route to this compound could involve the multi-step transformation of a readily available starting material like 2-chloropyridine. This could entail oxidation to the N-oxide, followed by nitration, reduction of the nitro group to an amino group, and subsequent introduction of the hydroxyl group. chemicalbook.comnbinno.com

Table 1: Postulated Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C₅H₆Cl₂N₂O |

| Molecular Weight | 181.02 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in polar solvents like water and alcohols |

| Reactivity | The amino group is nucleophilic. The chloro group can undergo nucleophilic substitution. The pyridinol ring can undergo electrophilic substitution. |

Further research would likely explore the biological activities of this compound and its derivatives. The pyridine core is a well-known pharmacophore, and the specific substitution pattern of this compound could lead to interactions with various biological targets. Investigations into its potential as an antimicrobial, anti-inflammatory, or enzyme inhibitory agent would be logical next steps.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-chloropyridin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O.ClH/c6-5-4(9)3(7)1-2-8-5;/h1-2,9H,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCPLGRFZYTEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Chloro 3 Pyridinol Hydrochloride

Established Synthetic Routes from Pyridinol and Pyridine (B92270) Precursors

Traditional synthetic pathways to 4-Amino-2-chloro-3-pyridinol hydrochloride rely on well-established reactions in heterocyclic chemistry. These routes often commence with readily available pyridine or pyridinol starting materials and involve sequential functional group manipulations, including chlorination, nitration, reduction, and amination.

Chlorination Reactions of Hydroxy-pyridines (e.g., with POCl₃)

Chlorination of hydroxypyridine precursors is a fundamental step in the synthesis of chloro-substituted pyridines. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation, converting the hydroxyl group into a chloro group. In a potential pathway to the target molecule, a suitably substituted hydroxypyridine can be chlorinated.

For instance, a plausible precursor, 2-hydroxy-3-nitro-4-pyridone, could undergo chlorination. The use of a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a robust method for such chlorinations. chemicalbook.com This combination is known to be a very strong chlorinating agent for a variety of compounds. chemicalbook.com The reaction typically involves heating the hydroxypyridine with the chlorinating agent, sometimes in a sealed tube or under reflux conditions, to yield the corresponding chloropyridine. A patent describes the conversion of 4-chloro-3-nitropyridine-2-ol to 2,4-dichloro-3-nitropyridine (B57353) using phosphorus oxychloride, highlighting the utility of this reagent in the synthesis of dichlorinated nitropyridines. google.com Another example shows the synthesis of 2,5-dichloro-3-hydroxypyridine from 5-chloro-2,3-dihydroxypyridine using phosphoryl chloride at elevated temperatures in a sealed tube. prepchem.com

The general mechanism involves the attack of the hydroxyl group on the phosphorus atom of POCl₃, followed by the elimination of HCl and the formation of a phosphate (B84403) ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, resulting in the desired chloropyridine. The conditions for these reactions can often be harsh, requiring high temperatures and the use of excess corrosive reagents.

Table 1: Examples of Chlorination Reactions of Hydroxypyridines

| Starting Material | Chlorinating Agent | Product | Reference |

| 4-chloro-3-nitropyridine-2-ol | POCl₃ | 2,4-dichloro-3-nitropyridine | google.com |

| 5-chloro-2,3-dihydroxypyridine | POCl₃ | 2,5-dichloro-3-hydroxypyridine | prepchem.com |

| 2-hydroxy-4-methylpyridine-3-carbonitrile | POCl₃ | 2-chloro-4-methyl-3-pyridinecarbonitrile | googleapis.com |

Reduction Methodologies for Nitro- and Cyano-Pyridinol Analogues

The reduction of a nitro group to an amino group is a critical step in the synthesis of aminopyridines. This transformation can be achieved using various reducing agents. A plausible route to 4-Amino-2-chloro-3-pyridinol involves the reduction of a 2-chloro-3-hydroxy-4-nitropyridine intermediate.

Several methods are available for the reduction of nitroarenes, which can be adapted for nitropyridinols. These include catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). google.comgoogle.com For instance, the reduction of 2-chloro-3-nitropyridine (B167233) to 2-chloro-3-aminopyridine has been accomplished using stannous chloride. google.com Another patent describes the reduction of 2-chloro-4-nitropyridine (B32982) N-oxide to 2-chloro-4-aminopyridine using iron powder and concentrated hydrochloric acid in a mixture of ethanol (B145695) and water. google.com

The choice of reducing agent is crucial to avoid side reactions, such as the reduction of the chloro group (hydrodehalogenation). Selective reduction of the nitro group in the presence of a chloro substituent is often achievable under controlled conditions. For example, sodium borohydride (B1222165) in the presence of copper(II) chloride (NaBH₄/CuCl₂) can be used for the selective conversion of a nitro group to an amine without affecting a chloro group.

Table 2: Reduction Methods for Nitropyridines

| Starting Material | Reducing Agent | Product | Reference |

| 2-chloro-3-nitropyridine | Stannous chloride | 2-chloro-3-aminopyridine | google.com |

| 2-chloro-4-nitropyridine N-oxide | Fe/HCl | 2-chloro-4-aminopyridine | google.com |

| Nitropyridine derivative | NaBH₄/CuCl₂ | Aminopyridine derivative |

Ammonolysis and Amination Strategies for Halogenated Pyridines

The introduction of an amino group at the C4 position can also be achieved through nucleophilic aromatic substitution (SNAr) of a suitable dihalogenated pyridine precursor. A potential route would involve the selective amination of a 2,4-dichloro-3-pyridinol intermediate.

The reactivity of halogens on the pyridine ring towards nucleophilic substitution depends on their position. Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack than those at the 3-position due to the electron-withdrawing nature of the ring nitrogen. The selective amination at the C4 position of a 2,4-dichlorinated pyridine can be influenced by steric hindrance and the electronic nature of the substituents. nih.gov

The reaction typically involves treating the dihalogenated pyridine with an amino source, such as ammonia (B1221849) or an amine, often at elevated temperatures and pressures. A recent study reported a C4-selective amination of pyridines through the formation of 4-pyridyl pyridinium (B92312) salt intermediates, which then react with aqueous ammonia. nih.gov While direct ammonolysis can be challenging, modern catalytic methods, such as the Buchwald-Hartwig amination, have expanded the scope of amination reactions for halogenated pyridines, allowing for greater control and milder reaction conditions. However, these are more aligned with modern approaches.

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Utilization of Environmentally Benign Solvents and Catalytic Systems (e.g., ionic liquids)

The principles of green chemistry encourage the use of less hazardous solvents and catalytic systems to minimize environmental impact. For the synthesis of substituted pyridinols, this could involve replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Ionic liquids, which are salts with low melting points, are considered "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. While specific examples for the synthesis of this compound are not documented, the use of ionic liquids has been reported for related reactions. For instance, the synthesis of 2-phenylimidazo[1,2-α]pyridines has been achieved in the ionic liquid [Bmim]Br₃ under solvent-free conditions.

Catalytic systems are another cornerstone of green chemistry. The reduction of nitropyridinols, a key step in the synthesis, can be made greener by using catalytic transfer hydrogenation, which avoids the use of high-pressure hydrogen gas. Green-fabricated metal nanoparticles are also being explored for the catalytic reduction of nitroaromatics. rsc.org For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been demonstrated using such catalysts. rsc.org These catalytic methods often offer high selectivity and efficiency under milder conditions.

One-Pot Synthesis Protocols

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. This approach aligns well with the principles of green chemistry.

While a specific one-pot synthesis for this compound has not been reported, the concept can be applied to the synthesis of substituted pyridines. For example, a one-pot, three-component synthesis of polysubstituted pyridines from an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) has been developed. This method proceeds under mild conditions without the need for an additional acid catalyst.

A hypothetical one-pot synthesis for the target molecule could involve the sequential addition of reagents to a common intermediate. For instance, the nitration of a suitable pyridinol precursor, followed by in-situ reduction of the nitro group, could potentially be carried out in a single pot. The development of such a protocol would require careful optimization of reaction conditions to ensure compatibility of the different reagents and intermediates.

Reaction Mechanism Analysis in Synthetic Pathways

The synthesis of 2-Amino-4-chloro-3-pyridinol involves distinct reaction mechanisms in its key steps.

The initial step, the conversion of 4-chloro-2-nitraminopyridine to 2-amino-4-chloro-3-nitropyridine (B16103) in the presence of concentrated sulfuric acid, is a notable intramolecular rearrangement. This type of reaction, often referred to as a nitramine rearrangement, typically proceeds through a protonated intermediate. The strong acidic environment facilitates the migration of the nitro group from the amino substituent to a carbon atom on the pyridine ring. The regioselectivity of this migration to the 3-position is governed by the electronic properties of the substituted pyridine ring.

The second step involves the conversion of the 2-amino-4-chloro-3-nitropyridine intermediate to 2-amino-4-chloro-3-pyridinol. While the exact reagents for this transformation are not detailed in the available patent snippets, a plausible and common pathway for such a conversion is a two-step process:

Reduction of the Nitro Group: The nitro group at the 3-position can be reduced to an amino group, yielding 2,3-diamino-4-chloropyridine. Common reducing agents for this transformation include metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation (e.g., H2 over a palladium catalyst). nih.gov

Diazotization and Hydrolysis: The resulting 3-amino group can then be converted into a hydroxyl group. This is typically achieved through diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic aqueous solution to form a diazonium salt. This diazonium salt is often unstable and readily undergoes hydrolysis, replacing the diazonium group with a hydroxyl group to form the desired 2-amino-4-chloro-3-pyridinol. rsc.org The reaction is carefully controlled at low temperatures to manage the reactivity of the diazonium intermediate.

The final step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the basic amino group on the pyridinol product is protonated by hydrochloric acid. google.com This is typically achieved by treating a solution of the free base with a solution of hydrogen chloride in a suitable solvent, such as ethanol or dioxane, leading to the precipitation of the stable hydrochloride salt. researchgate.net

Scalability Considerations for Research Syntheses

The scalability of the synthesis of 2-Amino-4-chloro-3-pyridinol hydrochloride for research purposes presents several considerations for each step of the process.

The nitration/rearrangement of 4-chloro-2-nitraminopyridine using concentrated sulfuric acid is a highly exothermic reaction. Careful temperature control is crucial to prevent runaway reactions and the formation of byproducts. google.com On a larger research scale (e.g., multi-gram synthesis), this requires efficient heat dissipation, which can be achieved through the use of jacketed reactors and controlled, slow addition of reagents. The handling of concentrated sulfuric acid also necessitates appropriate personal protective equipment and engineering controls.

The potential reduction of the nitro-intermediate using catalytic hydrogenation is generally a scalable and clean reaction. However, it requires specialized equipment such as a hydrogenation apparatus capable of handling pressurized hydrogen gas. The choice of catalyst and solvent, as well as the optimization of temperature and pressure, are key parameters for a successful and efficient scale-up. If using metal-in-acid reduction, the work-up procedure to remove the metal salts can be cumbersome on a larger scale.

The diazotization step is perhaps the most critical in terms of scalability and safety. Diazonium salts are notoriously unstable and can be explosive, especially in a solid, dry state. rsc.org For research-scale synthesis, it is imperative that the diazotization is performed at low temperatures (typically 0-5 °C) and that the diazonium intermediate is generated and consumed in situ without isolation. The use of an excess of nitrous acid should be avoided, and any residual nitrous acid should be quenched at the end of the reaction.

The final salt formation with hydrochloric acid is generally a straightforward and scalable step. The main consideration is the choice of solvent to ensure good precipitation and recovery of the hydrochloride salt in high purity. Proper ventilation is required when handling concentrated hydrochloric acid or solutions of HCl gas.

Chemical Reactivity and Derivatization Strategies of 4 Amino 2 Chloro 3 Pyridinol Hydrochloride

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 4-Amino-2-chloro-3-pyridinol is electron-deficient, which generally makes electrophilic aromatic substitution reactions challenging compared to benzene. However, the ring is strongly activated by the presence of the amino (-NH2) and hydroxyl (-OH) groups. These electron-donating groups increase the electron density of the ring, particularly at the ortho and para positions, thereby facilitating electrophilic attack. Conversely, the chloro (-Cl) group is an electron-withdrawing group that deactivates the ring towards electrophilic substitution. The interplay of these activating and deactivating effects, along with the directing influence of the nitrogen atom in the pyridine ring, determines the regioselectivity of substitution reactions such as nitration, halogenation, and sulfonation.

Nucleophilic Substitution Reactions Involving the Chloro Moietybenchchem.com

The chloro group at the C2 position of the pyridine ring is susceptible to nucleophilic substitution, a common reaction pathway for halopyridines. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen.

Substitution with Amine and Thiol Nucleophilesbenchchem.com

The chlorine atom can be displaced by various nitrogen and sulfur-based nucleophiles. Reactions with primary or secondary amines can lead to the formation of the corresponding 2-amino-pyridinol derivatives. Similarly, treatment with thiols or their corresponding thiolates can yield 2-thioether-pyridinol compounds. These reactions typically proceed under basic conditions to deprotonate the nucleophile and facilitate the attack on the electron-deficient carbon atom bonded to the chlorine.

Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for modifying the 2-position of the pyridine ring. Reactions such as the Suzuki coupling, which involves the use of an organoboron reagent in the presence of a palladium catalyst and a base, allow for the formation of a new carbon-carbon bond at the chloro position. This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. Another key transformation is the Buchwald-Hartwig amination, which provides an efficient method for forming carbon-nitrogen bonds by coupling the chloropyridine with amines.

Chemical Transformations of the Amino Group

The primary amino group at the C4 position is a versatile functional handle for a range of derivatization reactions.

Acylation and Sulfonylation Reactions

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, it can be sulfonylated by reacting with sulfonyl chlorides in the presence of a base to yield sulfonamides. These reactions are useful for protecting the amino group or for introducing specific functionalities that can alter the molecule's physical, chemical, or biological properties.

Derivatization for Spectroscopic Probes

The amino group serves as a key site for the attachment of fluorophores or other spectroscopic labels. For instance, reaction with fluorescent dyes containing a reactive group, such as an isothiocyanate or a succinimidyl ester, can covalently link the dye to the pyridinol scaffold. This strategy is employed to create fluorescent probes that can be used in various bio-imaging and sensing applications. The specific properties of the resulting probe, such as its excitation and emission wavelengths, can be tuned by the choice of the attached dye.

Role of Amino Group in Specific Rearrangements (e.g., Hofmann degradation in synthesis)

The amino group at the C4 position of the pyridine ring is typically introduced during the synthesis of the scaffold itself, rather than being a starting point for rearrangement. A prominent example of a reaction used to install such an amino group is the Hofmann rearrangement or Hofmann degradation. wikipedia.org This classical organic reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgnih.gov

In the context of synthesizing substituted aminopyridines, the Hofmann rearrangement is a key transformation. For instance, it is famously used to convert nicotinamide (B372718) (pyridine-3-carboxamide) into 3-aminopyridine. wikipedia.org The reaction is initiated by treating the amide with a reagent like sodium hypobromite (B1234621) (formed in situ from bromine and sodium hydroxide) or a hypervalent iodine reagent. wikipedia.orgnih.gov The amide proton is abstracted by a base, and the resulting anion reacts with bromine to form an N-bromoamide. Subsequent deprotonation and rearrangement lead to the migration of the aryl (pyridyl) group from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate. This isocyanate intermediate is then hydrolyzed in the aqueous medium, which, after decarboxylation of the resulting carbamic acid, yields the primary amine. wikipedia.org

Therefore, the amino group in 4-Amino-2-chloro-3-pyridinol is the product of a Hofmann rearrangement applied to a suitable precursor, specifically a 2-chloro-3-hydroxypyridine-4-carboxamide. This synthetic strategy underscores the importance of the rearrangement in accessing aminopyridine scaffolds that are otherwise difficult to synthesize directly.

Table 1: Key Steps in the Hofmann Rearrangement

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Deprotonation of a primary amide with a base. | Amide anion |

| 2 | Reaction with bromine to form an N-bromoamide. | N-bromoamide |

| 3 | Second deprotonation to form a bromoamide anion. | Bromoamide anion |

| 4 | Rearrangement with loss of bromide to form an isocyanate. | Isocyanate |

| 5 | Nucleophilic attack by water on the isocyanate. | Carbamic acid |

Chemical Transformations of the Hydroxyl Group

The hydroxyl group at the C3 position is a versatile handle for derivatization, allowing for the introduction of a variety of functional groups through etherification and esterification, and participating as a key nucleophile in cyclization reactions.

Etherification: The pyridinol hydroxyl group can be converted into an ether through the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic pyridinolate anion. masterorganicchemistry.comorganic-synthesis.com This anion then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with a primary alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles with a good leaving group (like a tosylate). wikipedia.orgmasterorganicchemistry.com This method allows for the synthesis of a wide array of O-alkyl and O-aryl derivatives, modifying the steric and electronic properties of the parent molecule.

Esterification: The hydroxyl group can be readily acylated to form esters. This transformation is typically achieved by reacting the pyridinol with acylating agents like acyl chlorides or carboxylic anhydrides. For substrates containing both amino and hydroxyl groups, chemoselective O-acylation can be achieved under acidic conditions. nih.gov This method prevents the more nucleophilic amino group from being acylated by protonating it, thereby allowing the hydroxyl group to react selectively. This strategy is highly effective for the large-scale preparation of O-acyl derivatives of hydroxyamino compounds without the need for protecting group chemistry. nih.gov

The hydroxyl group is a key participant in intramolecular cyclization reactions to form fused heterocyclic systems. By acting as an internal nucleophile, it can attack an electrophilic center within the same molecule, leading to ring closure.

A prominent strategy involves the initial O-alkylation of the hydroxyl group with a reagent containing a suitable electrophile or a group that can be converted into one. For example, the synthesis of furo[2,3-b]pyridines can be achieved from substituted 2-chloronicotinic acids. nih.gov In a related transformation, the pyridinol can be reacted with a molecule like ethyl chloroacetate. The resulting intermediate, containing both the pyridinol oxygen and an ester group, can then undergo intramolecular condensation or SₙAr reaction to form a fused five-membered ring.

Similarly, the hydroxyl group, in concert with an adjacent amino group, can be used to construct fused oxazole (B20620) rings. The synthesis of oxazolo[4,5-b]pyridine (B1248351) systems, for example, can be accomplished by the cyclization of 2-amino-3-hydroxypyridine (B21099) with reagents like benzoic anhydride. researchgate.net This reaction proceeds via initial acylation of the amino group, followed by intramolecular cyclization where the hydroxyl oxygen attacks the newly formed amide carbonyl, leading to the formation of the oxazole ring upon dehydration. These cyclization reactions are fundamental in building complex, polycyclic scaffolds from relatively simple pyridinol precursors. researchgate.netnih.gov

Ring Annulation and Formation of Novel Heterocyclic Systems

The combination of the chloro, amino, and hydroxyl functionalities on the pyridine ring provides a rich platform for ring annulation reactions, where new rings are built onto the existing pyridine core. These transformations lead to the formation of diverse and novel fused heterocyclic systems.

Building upon the reactivity of the functional groups, various fused systems can be synthesized. As discussed previously, the hydroxyl group is instrumental in forming fused furan (B31954) and oxazole rings, leading to furo[3,2-b]pyridines and oxazolo[4,5-b]pyridines, respectively. nih.govnih.gov

The presence of the C2-chloro atom provides a crucial electrophilic site for intramolecular nucleophilic aromatic substitution (SₙAr). For instance, if a side chain containing a nucleophile (like an amine or thiol) is tethered to the C3 or C4 position, it can displace the C2-chloro atom to form a new five, six, or seven-membered ring. Palladium-catalyzed cross-coupling reactions offer another powerful tool for ring annulation. For example, a precursor like 2-chloro-N-(2-vinyl)aniline can undergo ligand-controlled intramolecular cyclization to selectively yield carbazoles, acridines, or dibenzazepines. nih.govresearchgate.net This highlights how the strategic placement of reactive groups on the pyridine ring and its substituents can direct the formation of a wide array of complex, fused polycyclic aromatic systems.

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction used to form C-C, C-O, C-S, or C-N bonds. wikipedia.org The general mechanism involves a nucleophilic group (Y-H) tethered by a connecting chain to an activated aromatic ring. Under basic conditions, the nucleophile attacks the ipso-carbon of the ring, displacing a leaving group (X) to form a more stable system. wikipedia.orgnih.gov

In the context of pyridine chemistry, a derivative of 4-Amino-2-chloro-3-pyridinol could be designed to undergo a Smiles rearrangement. For example, the hydroxyl group could be derivatized into an ether linkage containing a terminal nucleophile. If the pyridine ring is sufficiently activated by electron-withdrawing groups, this tethered nucleophile can attack an ipso-position, leading to a rearranged product. A well-documented example is the S-N type Smiles rearrangement used to synthesize thiazinone-fused pyridines. nih.gov This type of rearrangement provides a sophisticated strategy for creating complex heterocyclic derivatives that are not easily accessible through other synthetic routes.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Amino-2-chloro-3-pyridinol hydrochloride |

| 3-aminopyridine |

| Acyl chloride |

| Benzyl bromide |

| Carbamic acid |

| Carboxylic anhydride |

| 2-chloro-3-hydroxypyridine-4-carboxamide |

| 2-chloronicotinic acid |

| Dibenzazepine |

| Ethyl chloroacetate |

| Furo[2,3-b]pyridine |

| Furo[3,2-b]pyridine |

| Isocyanate |

| Methyl iodide |

| N-bromoamide |

| Nicotinamide |

| Oxazolo[4,5-b]pyridine |

| Potassium carbonate |

| Sodium hydride |

| Thiazinone-fused pyridines |

Oxidation and Reduction Chemistry of the Pyridinol Core

The chemical reactivity of the pyridinol core in this compound is characterized by its susceptibility to both oxidative and reductive transformations. The presence of an amino group, a hydroxyl group, and a chlorine atom on the pyridine ring introduces a complex interplay of electronic effects that dictate the molecule's behavior under various reaction conditions. Research into the redox chemistry of this specific molecule is limited; therefore, the following sections draw upon findings from structurally similar aminopyridinols and chloropyridines to infer its potential reactivity.

Oxidation of the Pyridinol Core

The oxidation of the 4-Amino-2-chloro-3-pyridinol core is influenced by the electron-donating nature of the amino and hydroxyl substituents, which activate the ring towards oxidative processes. However, the pyridine ring itself is inherently electron-deficient and generally resistant to oxidation unless strong oxidizing agents or specific catalytic systems are employed.

Studies on related aminopyridine derivatives suggest that the amino group is a primary site for initial oxidation. For instance, the oxidation of aminopyralid, a structurally related herbicide containing a 4-amino-pyridine moiety, with sulfate (B86663) radicals indicates that the amino group is the main reactive site, leading to deamination, nitration, and self-coupling products. nih.gov This suggests that under similar oxidative stress, the amino group of 4-Amino-2-chloro-3-pyridinol could undergo analogous transformations.

Furthermore, the oxidative degradation of 4-aminopyridine (B3432731) has been proposed to proceed via hydroxylation to form 3,4-dihydroxypyridine, indicating that the pyridine ring can be oxidized under specific, often biological or photocatalytic, conditions. researchgate.net The use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) on pyridine derivatives typically results in the oxidation of alkyl side chains rather than the ring itself, though severe conditions can lead to ring cleavage. google.comresearchgate.net For instance, the oxidation of hydroxyzine, which contains a heterocyclic core, with potassium permanganate leads to the formation of the corresponding N-oxide. ijisrt.com

The table below summarizes potential oxidative reactions based on studies of related compounds.

| Oxidizing Agent/System | Model Compound | Potential Products of 4-Amino-2-chloro-3-pyridinol | Reference |

| Sulfate Radicals (SO₄⁻) | Aminopyralid | Deaminated, nitrated, or self-coupled products | nih.gov |

| Photocatalytic Degradation | 4-Aminopyridine | 4-Amino-2-chloro-pyridine-3,x-diol | researchgate.net |

| Potassium Permanganate (KMnO₄) | Hydroxyzine | 4-Amino-2-chloro-3-pyridinol N-oxide | ijisrt.com |

Interactive Data Table: Potential Oxidative Reactions

Reduction of the Pyridinol Core

The reduction of the pyridinol core of this compound can proceed via several pathways, including reduction of the pyridine ring itself and reductive dehalogenation of the chloro-substituent. The choice of reducing agent and reaction conditions is critical in determining the final product.

Catalytic Hydrogenation:

Catalytic hydrogenation is a powerful technique for the reduction of pyridine rings and aryl halides. youtube.com Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel, the pyridine ring can be reduced to the corresponding piperidine. This reaction typically requires elevated pressures and temperatures. youtube.comgoogle.com Concurrently, the chloro group at the C2 position is susceptible to reductive dehalogenation, where it is replaced by a hydrogen atom. epa.gov The relative rates of ring reduction and dehalogenation depend on the specific catalyst and conditions.

Metal Hydride Reduction:

Metal hydrides are another class of reducing agents. Strong hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing a wide range of functional groups. While they are not typically used for the reduction of aromatic rings, they can effect the reduction of certain heterocyclic systems. In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally selective for carbonyl groups and are unlikely to reduce the pyridinol ring or the chloro substituent under standard conditions. researchgate.netrsc.orgrsc.orgyoutube.com

The following table outlines potential reductive transformations based on established methods for related compounds.

| Reducing Agent/System | Model Compound | Potential Products of 4-Amino-2-chloro-3-pyridinol | Reference |

| H₂/Pd-C | 3,5-disubstituted pyridines | 4-Amino-3-hydroxypiperidine | rsc.org |

| H₂/Pd-C | Trichloroethylene (TCE) | 4-Amino-3-pyridinol | epa.gov |

| Sodium Borohydride (NaBH₄) | Pyridine-3,5-dicarboxylates | No reaction on the pyridinol core | rsc.org |

Interactive Data Table: Potential Reductive Reactions

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 2 Chloro 3 Pyridinol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Amino-2-chloro-3-pyridinol hydrochloride, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, would provide a complete picture of its structure.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-donating amino group and the electron-withdrawing chloro and hydroxyl groups, along with the protonated nitrogen of the pyridine ring, will cause the aromatic protons to resonate at specific frequencies.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in the pyridine ring will produce a unique signal, with its chemical shift dependent on its local electronic environment. The carbons directly attached to the electronegative chlorine, oxygen, and nitrogen atoms are expected to be deshielded and appear at a lower field.

While experimental spectra for this compound are not widely published, data from structurally similar compounds such as 4-amino-2-chloropyridine (B126387) chemicalbook.com and 2-chloro-4-hydroxypyridine (B96057) allow for a reasonable prediction of the expected chemical shifts.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.5 - 7.0 | Doublet | ~6-8 |

| H-6 | 7.5 - 8.0 | Doublet | ~6-8 |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |

| -OH | 9.0 - 10.0 | Broad Singlet | - |

| N-H (pyridinium) | 12.0 - 14.0 | Broad Singlet | - |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 130 - 135 |

| C-4 | 150 - 155 |

| C-5 | 110 - 115 |

| C-6 | 140 - 145 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For this compound, a cross-peak between the H-5 and H-6 protons would be expected, confirming their ortho relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton to its corresponding carbon atom in the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. The analysis of the vibrational spectra of this compound would reveal characteristic bands for the amino, hydroxyl, and chloro groups, as well as the vibrations of the pyridine ring. nih.gov

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra are expected to display several key vibrational modes that are diagnostic for the functional groups in this compound.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (amino) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| N-H (pyridinium) | Stretching | 2500 - 3000 (broad) |

| C=C, C=N (aromatic ring) | Stretching | 1400 - 1650 |

| C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

| N-H (amino) | Bending | 1550 - 1650 |

| O-H | Bending | 1300 - 1450 |

The presence of a broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amino group typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. The stretching of the protonated nitrogen in the pyridinium (B92312) hydrochloride salt would likely give rise to a very broad band centered around 2500-3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region of the spectrum.

Hydrogen Bonding Interactions from Vibrational Spectra

The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (N, O, Cl) in this compound suggests that intermolecular and potentially intramolecular hydrogen bonding will significantly influence the vibrational spectra. Hydrogen bonding typically leads to a broadening and a red-shift (lower frequency) of the stretching vibrations of the involved functional groups. The extent of this shift can provide insights into the strength of the hydrogen bonds. In the solid state, the hydrochloride form will facilitate strong ionic interactions and hydrogen bonding networks, which would be reflected in the vibrational spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. The molecular weight of 4-Amino-2-chloro-3-pyridinol is 144.55 g/mol , and its hydrochloride salt is 181.02 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺). A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, which is due to the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). chemguide.co.uk This results in two molecular ion peaks separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1.

The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways, including the loss of the hydrochloride as HCl, followed by the fragmentation of the pyridinol ring. Common fragmentation patterns for pyridine derivatives involve the loss of small neutral molecules such as HCN, CO, and the substituents. The analysis of these fragment ions helps to piece together the molecular structure. For instance, the loss of a chlorine radical or a hydroxyl radical would lead to significant fragment ions.

Predicted Key Fragments in the Mass Spectrum of 4-Amino-2-chloro-3-pyridinol

| m/z (for ³⁵Cl) | Possible Fragment |

| 144 | [M]⁺ |

| 146 | [M+2]⁺ |

| 109 | [M - Cl]⁺ |

| 127 | [M - OH]⁺ |

| 116 | [M - CO]⁺ |

The study of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR and vibrational spectroscopy.

X-ray Crystallography for Solid-State Molecular Structure Determination

Following a comprehensive search of available scientific literature and chemical databases, no specific X-ray crystallographic data for the compound this compound could be located. The determination of a crystal structure is an empirical process that requires the synthesis of the compound, the growth of a suitable single crystal, and subsequent analysis by X-ray diffraction. To date, it appears that such a study for this specific hydrochloride salt has not been published in the accessible literature.

However, analysis of closely related structures, such as derivatives of 4-aminopyridine (B3432731), provides insight into the expected molecular geometry and potential intermolecular interactions that would characterize the solid-state structure of this compound. For instance, studies on compounds like 4-Amino-3,5-dichloropyridine reveal detailed information about their crystal packing and the forces governing their supramolecular assembly. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a solved crystal structure for this compound, precise, experimentally determined data for its bond lengths, bond angles, and torsion angles are not available.

For illustrative purposes, the table below is a template that would be populated with data upon the successful X-ray crystallographic analysis of the title compound. The values would be expected to reflect the hybridization of the atoms involved. For example, the pyridine ring would exhibit C-C and C-N bond lengths intermediate between single and double bonds, and the bond angles would be approximately 120°, consistent with an sp²-hybridized system, though with some distortion due to the various substituents. nih.gov The geometry around the amino group and the hydroxyl group would also be of significant interest.

Interactive Table: Hypothetical Bond Geometries for this compound (Note: Data is pending experimental determination and is not available at this time.)

| Bond/Angle | Type | Expected Value (Å or °) |

| C2-Cl | Bond Length | Data Not Available |

| C3-O | Bond Length | Data Not Available |

| C4-N (amino) | Bond Length | Data Not Available |

| N1-C2-C3 | Bond Angle | Data Not Available |

| Cl-C2-C3 | Bond Angle | Data Not Available |

| C2-C3-C4 | Bond Angle | Data Not Available |

| O-C3-C4 | Bond Angle | Data Not Available |

| C3-C4-N (amino) | Bond Angle | Data Not Available |

| Cl-C2-C3-O | Torsion Angle | Data Not Available |

| N(amino)-C4-C5-C6 | Torsion Angle | Data Not Available |

Intermolecular Interactions in Crystal Lattices

The solid-state structure of this compound would be significantly influenced by a network of intermolecular interactions. As a hydrochloride salt, the pyridine nitrogen atom is expected to be protonated, forming a pyridinium ion. This would create a strong electrostatic interaction with the chloride counter-ion.

Furthermore, the molecule contains several functional groups capable of forming hydrogen bonds: the pyridinium N-H, the amino (-NH₂) group, and the hydroxyl (-OH) group. These would act as hydrogen bond donors, while the chloride ion, the oxygen of the hydroxyl group, and the nitrogen of the amino group could act as acceptors. This would likely result in a complex three-dimensional hydrogen-bonding network, which is a common feature in the crystal structures of similar organic salts. researchgate.net

Interactive Table: Anticipated Intermolecular Interactions for this compound (Note: Data is pending experimental determination and is not available at this time.)

| Interaction Type | Donor | Acceptor | Description |

| Ion-Pairing | N1-H⁺ (pyridinium) | Cl⁻ | Strong electrostatic attraction between the protonated pyridine ring and the chloride anion, forming the primary salt linkage. |

| Hydrogen Bond | N (amino)-H | Cl⁻ | The amino group hydrogens forming hydrogen bonds with the chloride ion. |

| Hydrogen Bond | O-H | Cl⁻ | The hydroxyl group hydrogen forming a hydrogen bond with the chloride ion. |

| Hydrogen Bond | O-H | O (hydroxyl) | Potential for self-association between hydroxyl groups of adjacent molecules. |

| Hydrogen Bond | N (amino)-H | N (amino) | Potential for self-association between amino groups of adjacent molecules. |

| Halogen Bond/Contact | C-Cl | π-system/Cl⁻ | The chlorine atom participating in stabilizing contacts with neighboring atoms or aromatic rings. |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Overlapping of aromatic rings, contributing to crystal stability. |

Computational and Theoretical Chemistry Studies of 4 Amino 2 Chloro 3 Pyridinol Hydrochloride

Quantum Chemical Calculations and Molecular Modeling Methodologies

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to predict and interpret the behavior of molecules. For a nuanced understanding of substituted pyridine (B92270) systems like 4-Amino-2-chloro-3-pyridinol hydrochloride, Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational investigation.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of computational cost and accuracy. nih.govnanobioletters.com DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. nih.gov A widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional has demonstrated reliability in predicting the geometries and vibrational frequencies of various organic molecules, including pyridine derivatives. nih.gov

Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory) provide a systematic way to approach the exact solution of the Schrödinger equation. For complex systems, a combination of DFT for geometry optimization and ab initio methods for more precise energy calculations can be a powerful strategy.

Basis Set Selection and Functional Evaluation for Pyridinol Systems

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing chlorine and nitrogen, such as 4-Amino-2-chloro-3-pyridinol, Pople-style basis sets like 6-31G* and 6-311+G** are commonly employed. nih.gov The "G" indicates Gaussian-type orbitals. The numbers (6, 3, 1) describe the number of Gaussian functions used to represent the core and valence atomic orbitals. The asterisks (*) and plus signs (+) denote the addition of polarization and diffuse functions, respectively. Polarization functions (e.g., d-orbitals on heavy atoms) are crucial for describing the anisotropic nature of chemical bonds, while diffuse functions are important for accurately modeling anions and weak non-covalent interactions. A recent study on amino-chloropyridine derivatives utilized DFT calculations to reproduce supramolecular assemblies, highlighting the importance of these methods. mdpi.com

Molecular Geometry Optimization and Conformational Landscape Analysis

A fundamental application of computational chemistry is the determination of a molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformation.

The presence of the amino and hydroxyl groups introduces the possibility of different rotational isomers (conformers). A conformational landscape analysis would involve systematically exploring these rotational degrees of freedom to identify all stable conformers and their relative energies. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. A DFT study on a related pyridin-3-ol derivative confirmed that the optimized geometry of the free ligand is not planar, indicating the importance of such conformational analyses. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridinol System

Note: The following data is illustrative and based on typical values for related substituted pyridine systems as a direct computational study on this compound was not found in the literature search. The parameters are for the core pyridine ring and its substituents.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G**) |

| Bond Length | C2-Cl | 1.74 Å |

| Bond Length | C3-O | 1.36 Å |

| Bond Length | C4-N (amino) | 1.38 Å |

| Bond Angle | Cl-C2-N1 | 115.5° |

| Bond Angle | C2-C3-C4 | 119.0° |

| Dihedral Angle | H-N-C4-C5 | 180.0° (planar) / ~150° (non-planar) |

Electronic Structure Analysis

Beyond molecular geometry, computational methods provide deep insights into the electronic distribution and orbital interactions within a molecule. This is key to understanding its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. For this compound, the electron-donating amino group and electron-withdrawing chloro group would significantly influence the energies and distributions of the HOMO and LUMO.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Pyridinol System

Note: The following data is illustrative and based on typical values for related substituted pyridine systems as a direct computational study on this compound was not found in the literature search.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Table 3: Representative NBO Analysis of a Substituted Pyridinol System

Note: The following data is illustrative and based on typical values for related substituted pyridine systems as a direct computational study on this compound was not found in the literature search.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N (amino) | π(C3-C4) | ~25 |

| LP(1) O (hydroxyl) | π(C2-C3) | ~20 |

| π(C5-C6) | π*(N1-C2) | ~15 |

Charge Distribution and Electrostatic Potential Mapping

The charge distribution and molecular electrostatic potential (MEP) are fundamental to understanding a molecule's reactivity, intermolecular interactions, and biological activity. For this compound, these properties are significantly influenced by the interplay of the amino (-NH2), chloro (-Cl), and hydroxyl (-OH) substituents on the pyridine ring, as well as the protonation of the ring nitrogen to form the hydrochloride salt.

MEP maps are three-dimensional visualizations that illustrate the electrostatic potential on a molecule's surface. libretexts.org Regions of negative potential, typically colored red or orange, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or near-neutral potential. youtube.com

In the case of 4-Amino-2-chloro-3-pyridinol, the substituents have distinct electronic effects:

Amino Group (-NH2): This group is a strong electron-donating group through resonance, increasing electron density on the pyridine ring, particularly at the ortho and para positions.

Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is an electron-donating group via resonance but is also an electron-withdrawing group through induction due to the high electronegativity of the oxygen atom.

Chloro Group (-Cl): Chlorine is an electronegative atom that acts as an electron-withdrawing group by induction. It also has lone pairs that can be donated through resonance, but its inductive effect typically dominates.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electronegative, creating a region of negative electrostatic potential and acting as a primary site for protonation. nih.gov

Computational studies on substituted pyridines confirm these general principles. For instance, analysis of aminopyridines shows that the amino group significantly influences the MEP, affecting the reactivity of the ring nitrogen. nih.gov Similarly, studies on pyridine derivatives with various substituents show how each group modifies the electronic landscape of the molecule. researchgate.net

For this compound, the protonation of the ring nitrogen to form the hydrochloride salt would create a significant region of positive electrostatic potential around the N-H group. The electron-donating -NH2 and -OH groups would increase the negative potential on the ring, countered by the electron-withdrawing -Cl group. The MEP would thus show a complex topography, with the most negative potential likely localized near the oxygen atom of the hydroxyl group and the most positive potential centered on the hydrogen of the protonated ring nitrogen. The interplay of these groups dictates the molecule's ability to form hydrogen bonds and interact with biological targets. rsc.org

Prediction and Simulation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds. Density Functional Theory (DFT) is a common method used for these simulations. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants, offering valuable comparisons with experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR parameters.

While specific DFT calculations for this compound are not available in the reviewed literature, a theoretical study would involve optimizing the molecule's geometry and then performing GIAO-DFT calculations. The resulting chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would reflect the electronic environment of each nucleus. For instance:

The protons on the pyridine ring would be influenced by the electron-donating and withdrawing effects of the substituents.

The chemical shift of the amino protons can provide insight into hydrogen bonding.

The ¹³C chemical shifts would reveal the electronic density at each carbon atom, with carbons attached to electronegative atoms like Cl and O appearing at a lower field.

An illustrative table of how such theoretical data would be presented is below.

Table 1: Illustrative Theoretical ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values for illustrative purposes only, as specific published data was not found.)

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

| C-2 | 148.0 | - | - |

| C-3 | 145.0 | - | - |

| C-4 | 140.0 | - | - |

| C-5 | 115.0 | H-5 | 6.80 |

| C-6 | 130.0 | H-6 | 7.90 |

| -NH₂ | - | NH₂ protons | 5.50 |

| -OH | - | OH proton | 10.20 |

| Ring N-H | - | N-H proton | 13.50 |

Computational methods can also simulate vibrational (IR) and electronic (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule after geometry optimization. DFT calculations can predict the frequencies and intensities of the vibrational modes. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. A simulated IR spectrum for this compound would show characteristic peaks for the O-H, N-H, C=C, C=N, and C-Cl stretching and bending vibrations.

Table 2: Illustrative Theoretical IR Frequencies for this compound (Note: These are hypothetical values for illustrative purposes only, as specific published data was not found.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | 3400 |

| N-H stretch (ring) | 3250 |

| N-H stretch (amino) | 3100, 3000 |

| C-H stretch (aromatic) | 2950 |

| C=N/C=C stretch (ring) | 1620, 1580, 1470 |

| N-H bend | 1550 |

| O-H bend | 1410 |

| C-Cl stretch | 750 |

UV-Vis Spectroscopy: The electronic absorption spectrum is simulated using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths. For a substituted pyridine like this, the spectrum would be expected to show π → π* and n → π* transitions, which would be sensitive to the substituents and the protonation state of the ring.

Although detailed computational studies on the simulated spectra of this compound have not been found in the literature, the methodologies described are standard approaches for such analyses. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating reaction mechanisms, identifying intermediates, and characterizing transition state structures. Such studies for this compound could explore its synthesis, degradation pathways, or its mechanism of action if it were a biologically active agent.

A computational investigation of a reaction mechanism involves mapping the potential energy surface. Key steps include:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search is conducted to locate the transition state structure, which is a first-order saddle point on the potential energy surface connecting reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy, a critical parameter for reaction kinetics.

While such theoretical studies are powerful, no specific investigations into the reaction mechanisms or transition states involving this compound were identified in the reviewed scientific literature. Future computational work could, for example, model its synthesis from precursors or its potential metabolic pathways, providing valuable insights into its chemical behavior.

Role of 4 Amino 2 Chloro 3 Pyridinol Hydrochloride As a Versatile Synthetic Intermediate

Precursor in Complex Organic Synthesis Pathways

The versatility of the aminopyridine framework is well-established in organic synthesis. While no specific examples utilizing 4-Amino-2-chloro-3-pyridinol hydrochloride have been found, its analog, 4-Amino-2-chloropyridine (B126387), serves as a valuable precursor.

Synthesis of Substituted Pyridine (B92270) Derivatives

4-Amino-2-chloropyridine is a key intermediate in the synthesis of various substituted pyridines. chemicalbook.com The presence of a nucleophilic amino group and a halogen at a strategic position allows for a range of chemical transformations. For instance, the chlorine atom at the 2-position is susceptible to nucleophilic substitution, and the amino group at the 4-position can undergo various reactions such as acylation. This dual reactivity allows for the regioselective introduction of different functional groups onto the pyridine ring.

One of the significant reactions of 4-Amino-2-chloropyridine is the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction with arylboronic acids allows for the formation of 2-aryl-4-aminopyridines, which are important scaffolds in medicinal chemistry.

Formation of Polycyclic and Fused Heterocyclic Compounds

There is no available information on the use of this compound in the synthesis of polycyclic or fused heterocyclic compounds. However, the analog 4-Amino-2-chloropyridine has been documented as a starting material for the preparation of fused ring systems like 1,6-naphthyridines.

Building Block for Agrochemical Active Ingredients

The application of substituted pyridines in agrochemicals is a significant area of research.

Synthesis of Plant Growth Regulators (e.g., Forchlorfenuron/KT-30)

4-Amino-2-chloropyridine is a crucial intermediate in the industrial synthesis of the plant growth regulator Forchlorfenuron (also known as CPPU or KT-30). chemicalbook.comgoogle.com Forchlorfenuron, a phenylurea derivative, is known to promote cell division and differentiation in plants. made-in-china.com The synthesis typically involves the reaction of 4-Amino-2-chloropyridine with phenyl isocyanate. google.com The high biological activity and broad applicability of Forchlorfenuron underscore the importance of its synthetic precursors. chemicalbook.commade-in-china.com

Precursor for Advanced Pesticide Formulations

While 4-Amino-2-chloropyridine itself exhibits some pesticidal activity, its primary role in advanced pesticide formulations is as a building block for more complex and potent active ingredients. chemicalbook.com The structural motif of 4-Amino-2-chloropyridine is found in various compounds developed for crop protection. However, no specific data links this compound to the development of advanced pesticide formulations.

Potential Applications in Functional Material Precursor Chemistry

There is no information available in the reviewed literature regarding the application of this compound in the field of functional material precursor chemistry. The pyridine ring is a known component in various functional materials, but specific studies involving this particular substituted pyridinol are absent.

Future Research Directions and Emerging Trends in 4 Amino 2 Chloro 3 Pyridinol Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount theme in modern organic synthesis. vapourtec.com Future research concerning 4-Amino-2-chloro-3-pyridinol hydrochloride will likely focus on developing synthetic pathways that are more efficient, modular, and environmentally benign than traditional methods.

Current research into the synthesis of substituted pyridines provides a roadmap for these future endeavors. Methodologies moving away from harsh conditions and towards catalytic, one-pot procedures are of particular interest. researchgate.net For instance, cascade reactions, where multiple bond-forming events occur in a single operation, represent a powerful strategy. A modular method for preparing highly substituted pyridines has been developed using a cascade reaction that involves a copper-catalyzed cross-coupling, an electrocyclization, and an air oxidation step, affording products in good to excellent yields. nih.gov Applying such a strategy to precursors of this compound could significantly streamline its production.

Furthermore, the use of readily available starting materials and environmentally friendly solvents is a key aspect of sustainable synthesis. researchgate.net Research has demonstrated the synthesis of multi-substituted pyridines from ylidenemalononitriles under mild, solvent-free conditions at room temperature, which is a significant step towards greener processes. nih.govrsc.org

Table 1: Examples of Modern Synthetic Strategies for Substituted Pyridines

| Starting Materials | Reaction Type | Key Features | Yield (%) | Reference |

| Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Cu-catalyzed cascade reaction | Modular, good functional group tolerance | 43-91 | nih.gov |

| Ylidenemalononitriles, Primary amines | Condensation/Cyclization | Solvent-free, room temperature | 85-99 | nih.gov |

| 3-vinylchromones, Aromatic aldehydes, Ammonium (B1175870) acetate (B1210297) | Three-component tandem reaction | Rapid access to dihydropyridines | Good | researchgate.net |

These innovative approaches highlight a clear future direction: the development of a bespoke, sustainable synthesis for this compound that maximizes efficiency while minimizing environmental impact.

Exploration of Undiscovered Reactivity Profiles

The specific arrangement of amino, chloro, and hydroxyl groups on the pyridine (B92270) ring of this compound suggests a rich and complex reactivity profile that is ripe for exploration. A major challenge in pyridine chemistry has been achieving site-selective functionalization due to the presence of multiple competing reaction sites. nih.gov

Future research will likely aim to overcome this challenge by employing novel activation strategies. One emerging trend is the use of N-functionalized pyridinium (B92312) salts. This approach enhances the reactivity and selectivity of the pyridine ring, enabling regiocontrolled functionalization at the C2 and C4 positions under mild, visible-light-mediated conditions. nih.gov Another powerful method involves converting pyridines into heterocyclic phosphonium (B103445) salts, which act as versatile handles for subsequent bond-forming reactions, including C-O, C-S, C-N, and C-C bond formations, with high selectivity for the 4-position. thieme-connect.deresearchgate.net

An "umpolung" strategy, which reverses the normal polarity of a functional group, also presents an exciting avenue. For example, pyridine-N-oxides can be converted to pyridyl phosphonium salts, which then serve as 2-pyridyl nucleophile equivalents, enabling functionalization at the C2 position. nih.gov Applying these concepts to this compound could allow for the selective modification of each position on the ring, paving the way for the creation of a diverse library of analogues with potentially new applications.

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry is an indispensable tool for predicting molecular properties and rationalizing experimental outcomes. For this compound, advanced computational modeling offers a pathway to deeply understand the interplay between its structure and its chemical reactivity without the need for extensive empirical screening.

Future research can employ methods like Density Functional Theory (DFT) to model the molecule's electronic structure, predict the most likely sites for electrophilic and nucleophilic attack, and calculate the transition state energies for various potential reactions. This would provide invaluable guidance for the synthetic explorations described in the previous section. By understanding the electron-donating and withdrawing effects of the amino, chloro, and hydroxyl substituents, researchers can predict how the molecule will behave under different reaction conditions.

Moreover, the coupling of computational modeling with machine learning is an emerging trend that can accelerate discovery. vapourtec.com By training algorithms on existing data from substituted pyridines, it may become possible to predict the outcomes of novel reactions or identify optimal conditions for a desired transformation involving this compound. This predictive power can significantly reduce the experimental effort required to develop new functionalization strategies.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of chemical compounds, particularly in the pharmaceutical industry. nih.govthieme-connect.de This technology offers superior control over reaction parameters, enhanced safety for hazardous reactions, and improved scalability and reproducibility. amt.uknih.gov

The integration of the synthesis of this compound into a continuous flow system is a logical future direction. Flow reactors can enable precise control over temperature and reaction time, which could be critical for managing the selectivity of reactions on the multi-functionalized pyridine ring. amt.uk

Building on this, the use of fully automated synthesis platforms represents the cutting edge of chemical production. These systems combine flow chemistry with robotic handling and real-time analysis to enable high-throughput reaction optimization and library synthesis. vapourtec.com A modular, automated synthesis of complex heterocyclic scaffolds, such as spirocyclic tetrahydronaphthyridines, has already been demonstrated, sequencing steps like photoredox catalysis and N-arylation in a continuous, automated fashion. nih.gov

Table 2: Illustrative Parameters for an Automated Flow Synthesis Setup

| Parameter | Description | Potential Application for Target Compound | Reference |

| Reactor Type | Plug Flow Reactor (PFR), Coflore Agitated Cell Reactor (ACR) | Enables precise control of residence time for selective functionalization. | amt.uk |

| Temperature | -20 °C to 220 °C | Fine-tuning reaction kinetics and selectivity for C-N or C-C bond formations. | nih.gov |

| Pressure | Ambient to >1000 psi | Performing hydrogenations or other reactions requiring high pressure safely. | scholaris.ca |

| Optimization | Bayesian Optimization, Machine Learning | Automated discovery of optimal reaction yield and production rate. | vapourtec.comnih.gov |

Adopting an automated flow platform for this compound would allow for the rapid and efficient exploration of its reactivity and the generation of a library of derivatives for further study, significantly accelerating the pace of research and development. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2-chloro-3-pyridinol hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorination of a pyridinol precursor followed by amination under acidic conditions (HCl catalysis) is a common approach . Optimize yields by:

- Controlling pH (2.0–4.0) to favor protonation of the amino group.

- Using anhydrous solvents (e.g., methanol or ethanol) to minimize hydrolysis.

- Monitoring reaction progress via TLC or HPLC with UV detection at 254 nm .

- Data Table :

| Reaction Type | Key Conditions | Yield Range | Reference |

|---|---|---|---|

| Nucleophilic substitution | Reflux, 12 h, HCl catalyst | 60–75% | |

| Catalytic amination | H2, Pd/C, RT | 50–65% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation (common for hydrochlorides) . Desiccate to avoid hygroscopic absorption.

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to minimize oxidation. Confirm purity via Karl Fischer titration (<0.5% water content) before use .

Advanced Research Questions

Q. What analytical techniques resolve conflicting NMR data for this compound, particularly proton exchange effects?

- Methodological Answer :

- Use D2O exchange experiments to identify labile protons (e.g., -NH2, -OH).

- Employ 13C-DEPT NMR to distinguish quaternary carbons from CH/CH2/CH3 groups .

- For ambiguous peaks, cross-validate with LC-MS (ESI+) to confirm molecular ion ([M+H]+) and fragmentation patterns.

- Example Workflow :

Dissolve in DMSO-d6 for enhanced solubility.

Compare spectra at 25°C and 50°C to assess temperature-dependent shifts .

Q. How can low aqueous solubility of this compound be addressed in cell-based assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound. Validate biocompatibility with negative controls .

- pH Adjustment : Solubility increases in acidic buffers (pH 3–5) due to protonation of the amino group. Test phosphate-citrate buffers for stability .

- Data Table : Solubility of Related Hydrochlorides

| Compound | Water | Methanol | Reference |

|---|---|---|---|

| Dopamine HCl | Freely soluble | Soluble | |

| Pyridoxine HCl | 50 mg/mL | 20 mg/mL |

Q. What strategies mitigate thermal decomposition during DSC analysis of this compound?

- Methodological Answer :

- Instrument Parameters : Use a slow heating rate (2°C/min) under nitrogen purge to reduce oxidative degradation .

- Sample Prep : Grind to a uniform particle size (<50 µm) to ensure consistent heat transfer.

- Validation : Compare DSC curves with TGA-MS to correlate mass loss with endothermic events .

Contradiction Analysis & Troubleshooting

Q. How to interpret conflicting reports on the stability of this compound under UV light?

- Methodological Answer :